molecular formula C20H10ClN5S B5996772 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[(4-CHLOROPHENYL)SULFANYL]-2-CYANOPHENYL CYANIDE

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[(4-CHLOROPHENYL)SULFANYL]-2-CYANOPHENYL CYANIDE

Cat. No.: B5996772
M. Wt: 387.8 g/mol
InChI Key: XAWUXGUIFGXONY-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Benzotriazol-1-yl)-5-[(4-chlorophenyl)sulfanyl]-2-cyanophenyl cyanide is a complex organic compound characterized by the presence of benzotriazole, chlorophenyl, and cyanophenyl groups

Properties

IUPAC Name

4-(benzotriazol-1-yl)-5-(4-chlorophenyl)sulfanylbenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10ClN5S/c21-15-5-7-16(8-6-15)27-20-10-14(12-23)13(11-22)9-19(20)26-18-4-2-1-3-17(18)24-25-26/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWUXGUIFGXONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C(=C3)C#N)C#N)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-chlorophenyl)sulfanyl]-2-cyanophenyl cyanide typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzotriazole derivative reacts with a chlorophenyl sulfanyl compound under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-Benzotriazol-1-yl)-5-[(4-chlorophenyl)sulfanyl]-2-cyanophenyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

4-(1H-1,2,3-Benzotriazol-1-yl)-5-[(4-chlorophenyl)sulfanyl]-2-cyanophenyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-chlorophenyl)sulfanyl]-2-cyanophenyl cyanide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, affecting enzymatic activities. The chlorophenyl sulfanyl group may interact with biological membranes, altering their properties. The cyanophenyl groups can participate in electron transfer reactions, influencing cellular redox states.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile
  • 4-(1H-1,2,3-Benzotriazol-1-ylcarbonyl)phenyl methyl ether
  • 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzonitrile

Uniqueness

4-(1H-1,2,3-Benzotriazol-1-yl)-5-[(4-chlorophenyl)sulfanyl]-2-cyanophenyl cyanide is unique due to the combination of benzotriazole, chlorophenyl, and cyanophenyl groups in its structure. This combination imparts distinct chemical reactivity and potential biological activities not commonly found in other similar compounds.

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